molecular formula C5H2Br2ClNO B1424435 4,6-Dibromo-2-chloropyridin-3-ol CAS No. 1232433-22-5

4,6-Dibromo-2-chloropyridin-3-ol

Cat. No. B1424435
CAS RN: 1232433-22-5
M. Wt: 287.33 g/mol
InChI Key: FBPKIHPCRBUNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-chloropyridin-3-ol, also known as DCBA, is a heterocyclic compound consisting of a pyridine ring substituted with two bromine atoms, one chlorine atom, and a hydroxyl group. It has a molecular weight of 287.34 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H2Br2ClNO . The InChI code for this compound is 1S/C5H2Br2ClNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Chemical Synthesis and Modification

4,6-Dibromo-2-chloropyridin-3-ol is used in various chemical syntheses and modifications. For instance, its lithiation reactions have been explored for creating chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Additionally, the compound plays a role in the formation of chloropyridine derivatives through reactions with N-oxides and phosphorus oxychloride (S. Yamaguchi, Awajima, Hirai, Yokoyama, & Shiotani, 1998).

2. Structural Studies and Material Science

In material science, the compound's structure and properties have been studied. For instance, the internal motions and properties of chloropyridin-ol have been investigated, providing insight into its behavior at different temperatures (Basavaraju, Devaraj, Indumathy, Sridharan, & Ramakrishna, 1982).

3. Organic Chemistry and Catalysis

The compound has applications in organic chemistry, especially in reactions involving deprotonation and catalysis. It has been used in studies involving lithium magnesates, which are crucial for understanding organic reaction mechanisms (Awad, Mongin, Trécourt, Quéguiner, & Marsais, 2004).

Safety and Hazards

The safety information for 4,6-Dibromo-2-chloropyridin-3-ol includes several hazard statements: H302, H312, H332 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

4,6-dibromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPKIHPCRBUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704622
Record name 4,6-Dibromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1232433-22-5
Record name 4,6-Dibromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-2-chloropyridin-3-ol
Reactant of Route 2
4,6-Dibromo-2-chloropyridin-3-ol
Reactant of Route 3
Reactant of Route 3
4,6-Dibromo-2-chloropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-2-chloropyridin-3-ol
Reactant of Route 5
4,6-Dibromo-2-chloropyridin-3-ol
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-2-chloropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.